![molecular formula C16H18N2O5S B4877617 N-(3,4-dimethoxyphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4877617.png)
N-(3,4-dimethoxyphenyl)-3-[(methylsulfonyl)amino]benzamide
Overview
Description
N-(3,4-dimethoxyphenyl)-3-[(methylsulfonyl)amino]benzamide, commonly known as DMAPT, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMAPT belongs to the class of compounds known as Michael acceptors, which are known to have anti-cancer properties. In
Mechanism of Action
The mechanism of action of DMAPT is not fully understood, but it is believed to work by inhibiting the activity of the transcription factor NF-kappaB, which plays a critical role in regulating inflammation and cell survival. By inhibiting NF-kappaB, DMAPT is thought to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
DMAPT has been shown to have various biochemical and physiological effects. In addition to its anti-tumor effects, DMAPT has been shown to have anti-inflammatory and anti-angiogenic properties. It has also been shown to inhibit the growth and invasion of cancer cells, as well as the formation of new blood vessels that are necessary for tumor growth.
Advantages and Limitations for Lab Experiments
One of the major advantages of DMAPT is its ability to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. However, DMAPT has some limitations for lab experiments. It is a highly reactive compound that can undergo spontaneous oxidation and degradation, making it difficult to handle and store. Additionally, DMAPT has poor solubility in water, which can limit its bioavailability and effectiveness.
Future Directions
There are several future directions for the study of DMAPT. One area of research is the development of more stable and bioavailable forms of DMAPT. Another area of research is the identification of biomarkers that can predict the response of cancer cells to DMAPT treatment. Additionally, DMAPT may have potential applications in the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases. Further research is needed to fully understand the potential therapeutic applications of DMAPT.
Conclusion
In conclusion, DMAPT is a synthetic compound that has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to have anti-tumor effects in various cancer cell lines, as well as anti-inflammatory and anti-angiogenic properties. While DMAPT has some limitations for lab experiments, it has several advantages, including its ability to sensitize cancer cells to chemotherapy and radiation therapy. There are several future directions for the study of DMAPT, including the development of more stable and bioavailable forms of the compound and the identification of biomarkers for predicting treatment response.
Scientific Research Applications
DMAPT has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to have anti-tumor effects in various cancer cell lines, including prostate, breast, lung, and pancreatic cancer. DMAPT has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-(methanesulfonamido)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-22-14-8-7-12(10-15(14)23-2)17-16(19)11-5-4-6-13(9-11)18-24(3,20)21/h4-10,18H,1-3H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMPBIYNFOGBNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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